4-amino-N-ethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

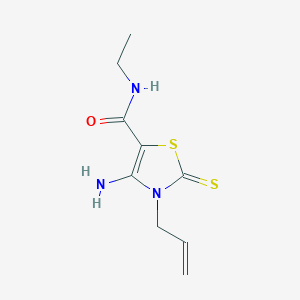

4-Amino-N-ethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by a 1,3-thiazole core substituted with an amino group at position 4, an ethyl group on the carboxamide nitrogen, an allyl (prop-2-en-1-yl) group at position 3, and a thione (sulfanylidene) moiety at position 2 . The allyl and ethyl substituents may influence lipophilicity and molecular interactions, balancing solubility and receptor binding .

Properties

IUPAC Name |

4-amino-N-ethyl-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS2/c1-3-5-12-7(10)6(15-9(12)14)8(13)11-4-2/h3H,1,4-5,10H2,2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSOTOGHZLJIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(N(C(=S)S1)CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618072-98-3 | |

| Record name | 3-ALLYL-4-AMINO-N-ETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:

Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through cyclization.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution using an appropriate amine.

Alkylation: The N-ethyl group can be introduced through alkylation using an ethyl halide.

Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added via a suitable alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the thiazole ring or the carbonyl group, potentially leading to the formation of dihydrothiazoles or alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce dihydrothiazoles or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials with specific properties.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, the compound could be explored for its potential pharmacological activities. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering specific cellular responses.

Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Thiazole derivatives with modifications to the substituents at positions 3 and 5 exhibit distinct physicochemical properties:

*Calculated based on molecular formula C₉H₁₃N₃OS₂.

Key Observations :

- Bulkier substituents (e.g., phenyl, fluorophenyl) correlate with higher melting points , likely due to enhanced intermolecular interactions (e.g., π-π stacking) .

- Ethyl vs. Methyl : The ethyl group on the carboxamide nitrogen (target compound) may increase lipophilicity compared to unsubstituted analogs (e.g., 1a), affecting membrane permeability .

2.2.1. Anticancer Activity

- Compound 7b (thiadiazole derivative): IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2 cells .

- Compound 11 (thiazole-pyrrole hybrid): IC₅₀ = 1.98 ± 1.22 μg/mL .

The target compound’s allyl group may mimic the hydrophobic moieties in active compounds like 7b and 11, suggesting possible efficacy in cancer models .

2.2.2. Antihypertensive Activity

Thiazol-2-imine derivatives (e.g., compound 3(5)) with prop-2-en-1-yl groups exhibit angiotensin II receptor antagonism comparable to valsartan . Molecular docking studies suggest the allyl moiety contributes to binding via hydrophobic interactions with receptor residues . This supports the hypothesis that the target compound’s allyl group could enhance antihypertensive activity.

Discussion and Implications

- Structure-Activity Relationships (SAR): Allyl Group: Enhances receptor binding in antihypertensive agents and may improve anticancer activity by increasing membrane interaction . Ethyl vs. Fluorine Substitution: Fluorophenyl analogs (e.g., 1e) show high thermal stability, suggesting utility in formulations requiring prolonged shelf-life .

Limitations : Direct biological data for the target compound are absent, necessitating experimental validation of its hypothesized activities.

Biological Activity

4-amino-N-ethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This compound is part of a broader class of thiazoles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development.

Molecular Structure and Properties

The molecular formula of this compound is C_10H_12N_2S_2O. It has a molecular weight of approximately 197.28 g/mol. The structural components include an amino group, which allows for hydrogen bonding with biological macromolecules, and a thiazole ring that contributes to its reactivity and interaction with biological targets.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 197.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The exact mechanism of action for this compound remains partially understood. However, it is believed to interact with specific enzymes or receptors within biological systems. The presence of the amino group enhances its ability to form hydrogen bonds, potentially influencing various cellular pathways associated with inflammation and infection.

Biological Activities

Research indicates that compounds with similar structures to 4-amino-N-ethyl-3-(prop-2-en-1-yl)-2-sulfanylidene have exhibited a range of biological activities:

Antimicrobial Activity

Studies have shown that thiazole derivatives can possess significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this thiazole derivative have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are linked to its ability to modulate signaling pathways involved in inflammatory responses. Similar thiazole derivatives have been reported to inhibit pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

- Antimicrobial Studies : A study focusing on various thiazole derivatives found that certain modifications led to increased antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL compared to standard antibiotics like fluconazole .

- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of thiazole derivatives by demonstrating their ability to inhibit the production of inflammatory mediators in vitro .

- Cytotoxicity Assessments : Research evaluating the cytotoxic effects of related compounds indicated that some derivatives could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells .

Future Directions

The ongoing research into this compound suggests promising avenues for future investigations:

- Synthesis Optimization : Continued exploration into synthetic pathways could yield more potent derivatives with enhanced biological activity.

- Mechanistic Studies : Further elucidation of the compound's mechanism of action will be critical for understanding its therapeutic potential.

Q & A

Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for improved yields?

The synthesis typically involves multi-step reactions, starting with carboxamide precursors and alkylation agents (e.g., allyl bromide). Cyclization under reflux in acetonitrile or DMF with iodine and triethylamine forms the thiazole core . Key optimization strategies include ultrasound-assisted methods to enhance reaction rates and statistical Design of Experiments (DoE) to evaluate critical parameters like solvent ratios, temperature, and catalyst concentration .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure, particularly the sulfanylidene moiety?

Use H/C NMR to resolve tautomeric forms of the sulfanylidene group and confirm connectivity . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute stereochemical configuration, as demonstrated in structural analogs . Dynamic NMR or computational analysis may be required to address tautomerism .

Q. What preliminary assays are recommended for evaluating the compound’s biological activity?

Standardized antimicrobial assays (e.g., broth microdilution) and enzyme inhibition studies (e.g., kinase profiling) are initial steps. Cytotoxicity can be assessed via MTT assays, with positive controls for validation. Dose-response curves across multiple cell lines help establish potency ranges .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of derivatives and predict their reactivity?

Quantum mechanical calculations (DFT) identify electrophilic/nucleophilic sites on the thiazole core . Molecular docking screens against target proteins (e.g., kinases), while molecular dynamics (MD) simulations assess binding stability. Tools like ICReDD’s reaction path search integrate experimental feedback to refine predictions iteratively .

Q. What methodologies resolve contradictions in biological activity data across structural analogs?

Conduct structure-activity relationship (SAR) studies comparing analogs (e.g., methylthiazole vs. phenylthiazole derivatives) to isolate critical functional groups . Orthogonal techniques like surface plasmon resonance (SPR) validate binding affinities, and meta-analyses using fixed/random effects models account for inter-study variability .

Q. How can researchers address solubility challenges during in vitro and in vivo testing?

Modify co-solvents (e.g., DMSO/PEG mixtures) or employ nanoformulation techniques . Salt formation via protonation of the amino group or co-crystallization with cyclodextrins improves aqueous solubility. Quantify solubility parameters using HPLC-based shake-flask methods .

Q. What engineering considerations are critical for scaling up synthesis from lab to pilot plant?

Apply reactor design principles (e.g., CSTR vs. batch reactors) to manage heat/mass transfer . Process simulation software models scale-sensitive variables (mixing efficiency, heating rates), while DoE identifies optimal pilot-scale conditions (e.g., catalyst loading, residence time) .

Q. How does the prop-2-en-1-yl group influence reactivity and biological interactions?

The allyl group participates in Michael additions or oxidizes to epoxy derivatives, altering reactivity . In biological systems, it enhances lipophilicity, improving membrane permeability. Comparative logP measurements and SPR binding studies with non-allylated analogs clarify its role in target engagement .

Methodological Notes

- Synthetic Optimization : Ultrasound-assisted synthesis reduces reaction times by 40–60% compared to conventional methods .

- Data Contradictions : Meta-analyses require stringent inclusion criteria (e.g., standardized assay protocols) to minimize heterogeneity .

- Scale-Up Challenges : Pilot-scale reactors must account for exothermicity during cyclization to prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.